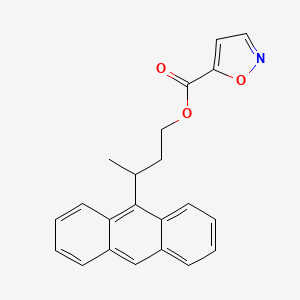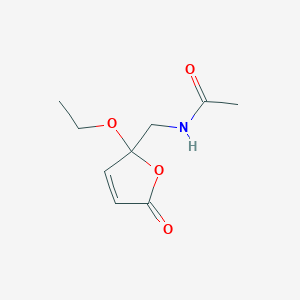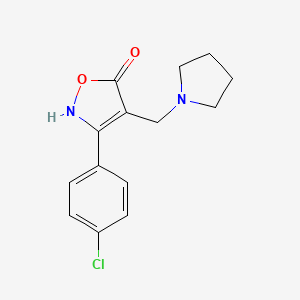
5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-pyrrolidinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-pyrrolidinylmethyl)- is a chemical compound that belongs to the isoxazolone family This compound is characterized by its unique structure, which includes a chlorophenyl group and a pyrrolidinylmethyl group attached to the isoxazolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-pyrrolidinylmethyl)- typically involves the following steps:
Formation of the Isoxazolone Ring: The isoxazolone ring can be synthesized through a cyclization reaction involving a hydroxylamine and a β-keto ester.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a suitable chlorophenyl halide.
Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group is attached through a nucleophilic substitution reaction using a pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-pyrrolidinylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halides and nucleophiles are used under appropriate conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-pyrrolidinylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-pyrrolidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5(2H)-Isoxazolone, 3-(4-bromophenyl)-4-(1-pyrrolidinylmethyl)-: Similar structure with a bromophenyl group instead of a chlorophenyl group.
5(2H)-Isoxazolone, 3-(4-fluorophenyl)-4-(1-pyrrolidinylmethyl)-: Similar structure with a fluorophenyl group instead of a chlorophenyl group.
5(2H)-Isoxazolone, 3-(4-methylphenyl)-4-(1-pyrrolidinylmethyl)-: Similar structure with a methylphenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of 5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-pyrrolidinylmethyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group may enhance its reactivity and biological activity compared to similar compounds with different substituents.
Propriétés
Numéro CAS |
61194-94-3 |
|---|---|
Formule moléculaire |
C14H15ClN2O2 |
Poids moléculaire |
278.73 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-4-(pyrrolidin-1-ylmethyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H15ClN2O2/c15-11-5-3-10(4-6-11)13-12(14(18)19-16-13)9-17-7-1-2-8-17/h3-6,16H,1-2,7-9H2 |
Clé InChI |
GILLLKVBGCGUHF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2=C(NOC2=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


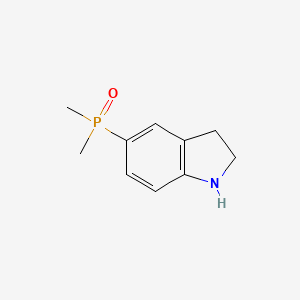
![Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate](/img/structure/B12900701.png)
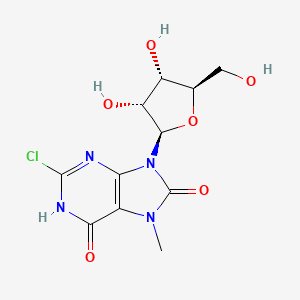
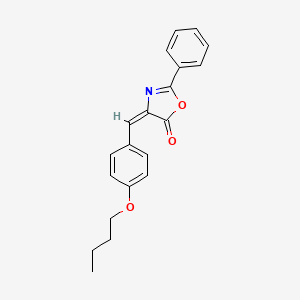
![Methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12900718.png)
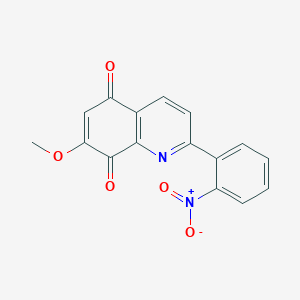

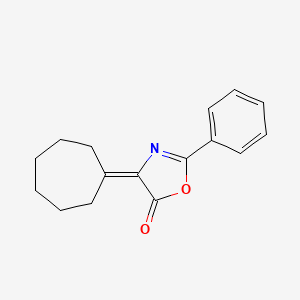
![N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12900737.png)
![3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900738.png)
![6-[6-(Dimethylamino)-5-hexanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12900748.png)
